molecular formula C13H26ClN3O2 B11835623 tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate hydrochloride

tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate hydrochloride

Cat. No.: B11835623
M. Wt: 291.82 g/mol
InChI Key: GJHMJOIPLSKBEZ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidinyl group, and an azetidinyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate hydrochloride typically involves the following steps:

    Formation of the Azetidinyl Group: The azetidinyl group is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the tert-Butyl Group: The tert-butyl group is attached using tert-butyl chloroformate in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: Reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: This method allows for continuous production and is often used to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidinyl or azetidinyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.

    Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Agents: Explored for its therapeutic properties in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(azetidin-3-yl)piperidin-4-yl)carbamate
  • tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
  • tert-Butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate

Uniqueness

  • Structural Features : The unique combination of tert-butyl, piperidinyl, and azetidinyl groups.
  • Chemical Properties : Distinct reactivity and stability compared to similar compounds.
  • Applications : Specific uses in scientific research and industry that are not shared by other compounds.

This detailed article provides a comprehensive overview of tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H26ClN3O2

Molecular Weight

291.82 g/mol

IUPAC Name

tert-butyl N-(1-piperidin-4-ylazetidin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-4-6-14-7-5-11;/h10-11,14H,4-9H2,1-3H3,(H,15,17);1H

InChI Key

GJHMJOIPLSKBEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2CCNCC2.Cl

Origin of Product

United States

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